molecular formula C9H14O2 B8569851 (R)-Spiro[2.5]octane-1-carboxylic acid

(R)-Spiro[2.5]octane-1-carboxylic acid

Cat. No.: B8569851
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Spiro[2.5]octane-1-carboxylic acid is a chiral spirocyclic compound characterized by a fused bicyclic structure where a cyclopropane ring is connected to a cyclohexane ring via a spiro carbon atom. Its unique three-dimensional architecture confers high rigidity and stereochemical complexity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and target binding affinity . The (R)-enantiomer is commercially available (CAS registry numbers vary by supplier) and is often used as a building block in drug discovery .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2R)-spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)/t7-/m0/s1

InChI Key

MWCFUPYBGQILOY-ZETCQYMHSA-N

Isomeric SMILES

C1CCC2(CC1)C[C@H]2C(=O)O

Canonical SMILES

C1CCC2(CC1)CC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) differs in the position of the carboxylic acid group on the spiro framework. This positional isomer exhibits a similarity score of 0.96 compared to bicyclo[2.2.2]octane-1-carboxylic acid, suggesting comparable steric bulk but distinct electronic properties due to altered ring strain .

Property (R)-Spiro[2.5]octane-1-carboxylic Acid Spiro[2.5]octane-6-carboxylic Acid
Molecular Rigidity High (cyclopropane fusion) Moderate (acid group on larger ring)
Similarity to Bicyclo[2.2.2] 0.96 (structural) 0.96 (structural)
Commercial Availability 3 suppliers Limited (1 supplier)

Spiro Compounds with Varying Ring Sizes

Spiro[2.6]nonane and Spiro[2.7]decane derivatives (e.g., Spiro[2.6]nonane-4-carbothioamide) feature expanded ring systems. For instance, Spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1) has a boiling point of 210–223°C and water solubility of ~10 g/L, whereas this compound’s properties are inferred to be intermediate due to its balanced ring size .

Bicyclic Analogues

Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) shares high structural similarity (1.00) with spiro derivatives but lacks the cyclopropane moiety. This results in reduced steric hindrance and higher conformational flexibility, which may enhance solubility but decrease metabolic stability .

Property This compound Bicyclo[2.2.2]octane-1-carboxylic Acid
Lipophilicity (LogP) ~1.5 (estimated) ~1.2 (measured)
Synthetic Accessibility Moderate (3 suppliers) High (widely available)

Functionalized Derivatives

Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2) introduces fluorine atoms and an ester group, enhancing lipophilicity (LogP ~2.8) and metabolic stability compared to the parent carboxylic acid . 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1) incorporates a Boc-protected amine, improving solubility in organic solvents (similarity score: 0.92) .

Adamantane-Based Compounds

3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) and bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1459-96-7) are highly rigid, non-spiro alternatives. Adamantane derivatives exhibit superior thermal stability (melting point >200°C) but lower solubility in aqueous media compared to spiro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.